4-[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
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Description
Molecular Structure Analysis
The molecular formula of this compound is C19H19N3O2. The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.38. Other physical and chemical properties include a density of 1.123g/cm3, a boiling point of 375.1ºC at 760 mmHg, and a melting point of 205-207ºC . The compound also has a flash point of 140.7ºC .Scientific Research Applications
Spectroscopic Analysis
Compounds with similar structures have been studied for their spectroscopic properties, particularly focusing on the stretching and bending vibrations of hetero-aromatic C–H rings .
Crystallography
Related compounds have been used to grow crystals in methanol at room temperature for structural analysis .
Organic Synthesis Reactions
Reactions of similar dialkyl phosphonates with various alcohols in the presence of catalytic amounts of acid have been explored, leading to nucleophilic 1,6-addition products .
Electrophilic Substitution Reactions
Studies have shown that related compounds can react with phenol and benzenediols in acidic conditions to yield products of electrophilic substitution in the benzene ring .
properties
IUPAC Name |
4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-10-15(11-13(2)18(12)23)20-17-14(3)21(4)22(19(17)24)16-8-6-5-7-9-16/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLNCLDOZWETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321435 |
Source
|
Record name | 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID17514514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
CAS RN |
41554-28-3 |
Source
|
Record name | 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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